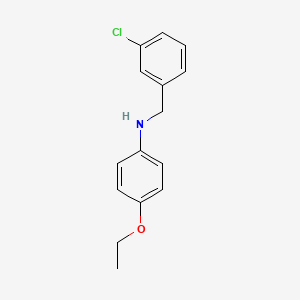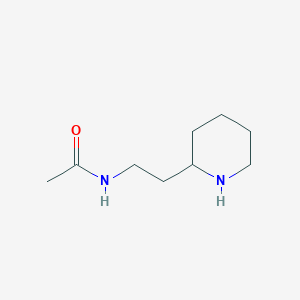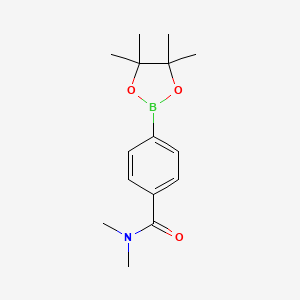![molecular formula C9H14N2 B1309402 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine CAS No. 713501-65-6](/img/structure/B1309402.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” is a chemical compound with the CAS Number: 713501-65-6 . It has a molecular weight of 150.22 . The IUPAC name for this compound is “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” and its InChI code is "1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3" .
Molecular Structure Analysis
The molecular structure of “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” can be represented by the InChI code "1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3" . This indicates that the molecule consists of a cyclopropane ring attached to a methylpyrrole group via a methylene bridge.
科学的研究の応用
1. Therapeutic Potential in CNS Disorders
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine and related compounds have been explored for their potential as therapeutic agents in various central nervous system (CNS) disorders. One significant application is as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation of histones, which plays a crucial role in gene expression. Inhibiting LSD1 has been linked to potential treatments for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Anticancer Applications
Cyclopropanamine derivatives, including N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine, have been investigated for their anticancer properties. For instance, certain derivatives have shown effectiveness in inhibiting the growth of diffuse malignant peritoneal mesothelioma (DMPM) cells, a rare and rapidly fatal cancer. These compounds have demonstrated potential in reducing cell proliferation and inducing apoptosis in cancer cells (A. Carbone et al., 2013).
3. Biochemical Studies and Organic Synthesis
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine serves as a building block in various biochemical and organic synthesis studies. For instance, its role in the synthesis of different cyclopropanamine compounds, which can be used to study the properties and reactions of these substances in various biological and chemical contexts, has been explored (Y. Sato & G. Sunagawa, 1967).
4. Biomedical Applications in Cell Culture
Research has also delved into the biomedical applications of cyclopropanamine modified materials, such as in cell culture. Cyclopropylamine modified plasma polymerized poly(methyl methacrylate) thin films, for example, have been fabricated for cell culture applications, demonstrating the nontoxic nature and capability of supporting cell growth, such as in the case of 3T3 fibroblasts (V. Chan et al., 2017).
5. Antimicrobial Agent Synthesis
Lastly, N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine has been used in the synthesis of novel antimicrobial agents. The development of new pyrrole chalcone derivatives, which act as significant antimicrobial agents, exemplifies its utility in creating new therapeutic tools for fighting infections (M. Hublikar et al., 2019).
Safety And Hazards
The safety information available indicates that “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” is potentially dangerous. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it may cause skin corrosion/burns/eye damage and may be harmful if inhaled . The compound has hazard statements H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVNSXIKUIBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405986 |
Source


|
| Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
CAS RN |
713501-65-6 |
Source


|
| Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)
